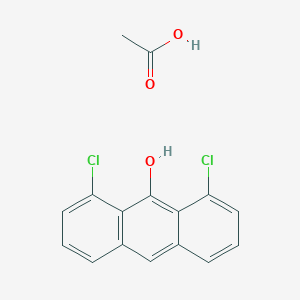
Acetic acid;1,8-dichloroanthracen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,8-dichloroanthracen-9-ol is a chemical compound with the molecular formula C₁₆H₁₂Cl₂O₃ and a molecular weight of 323.171 g/mol . This compound is known for its unique structure, which includes an anthracene backbone substituted with chlorine atoms and an acetic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of acetic acid;1,8-dichloroanthracen-9-ol typically involves the reaction of 1,8-dichloroanthracene with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Acetic acid;1,8-dichloroanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;1,8-dichloroanthracen-9-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid;1,8-dichloroanthracen-9-ol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Acetic acid;1,8-dichloroanthracen-9-ol can be compared with other similar compounds such as:
1,8-Dichloroanthracene: Lacks the acetic acid moiety, making it less reactive in certain chemical reactions.
Anthracene-9-ol: Does not have chlorine substitutions, affecting its chemical properties and reactivity.
Acetic acid derivatives: Other derivatives may have different substituents, leading to variations in their chemical behavior.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and physical properties.
Properties
CAS No. |
378186-39-1 |
|---|---|
Molecular Formula |
C16H12Cl2O3 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
acetic acid;1,8-dichloroanthracen-9-ol |
InChI |
InChI=1S/C14H8Cl2O.C2H4O2/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10;1-2(3)4/h1-7,17H;1H3,(H,3,4) |
InChI Key |
QSSPMYGJKSHORD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=CC3=C(C(=CC=C3)Cl)C(=C2C(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


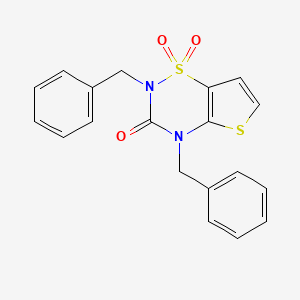
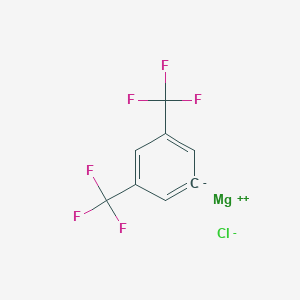
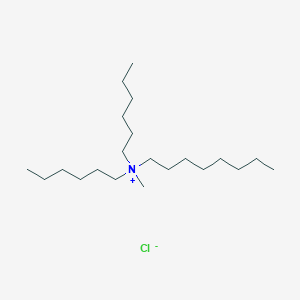
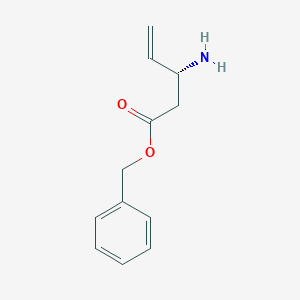
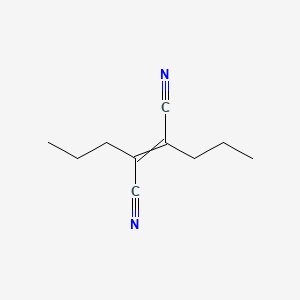
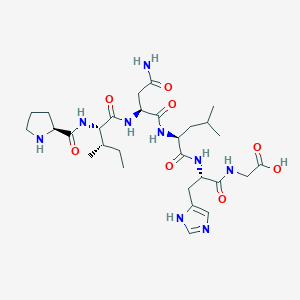
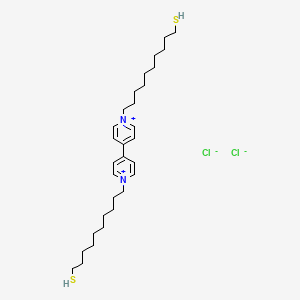
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
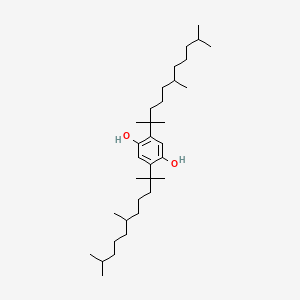
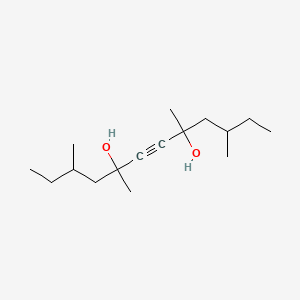
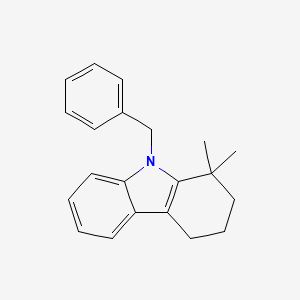
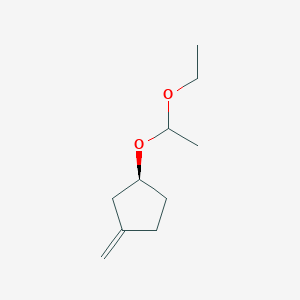
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
